3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 2097931-59-2
VCID: VC5609638
InChI: InChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2
SMILES: C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Molecular Formula: C23H29N5O
Molecular Weight: 391.519

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

CAS No.: 2097931-59-2

Cat. No.: VC5609638

Molecular Formula: C23H29N5O

Molecular Weight: 391.519

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine - 2097931-59-2

Specification

CAS No. 2097931-59-2
Molecular Formula C23H29N5O
Molecular Weight 391.519
IUPAC Name [1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2
Standard InChI Key ZPDRMGRNMBGFCO-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Identity

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine features a pyridazine core substituted with a cyclopropyl group at position 3 and a 4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl moiety at position 6. The molecular formula is C<sub>23</sub>H<sub>27</sub>N<sub>5</sub>O, with a molecular weight of 413.5 g/mol. Key structural elements include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets.

  • Cyclopropyl substituent: A strained three-membered carbocycle known to enhance metabolic stability and modulate lipophilicity in drug-like molecules.

  • Piperidine-piperazine carbonyl bridge: A conformationally flexible linker that may enable interactions with G protein-coupled receptors (GPCRs) or kinase domains .

The IUPAC name and SMILES notation provide precise structural identification:

  • IUPAC Name: [4-(6-cyclopropylpyridazin-3-yl)piperidin-1-yl]-(4-phenylpiperazin-1-yl)methanone

  • SMILES: C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Synthetic Methodologies

Synthesis of this compound typically involves multi-step organic reactions, as evidenced by analogous pyridazine derivatives in patent literature . A representative pathway includes:

Pyridazine Core Formation

The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-substituted pyridazines, a regioselective approach using 3-cyclopropyl-6-chloropyridazine as an intermediate is common.

Piperidine Substitution

Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 6 of the pyridazine core introduces the piperidine moiety. Reaction conditions typically employ:

  • Solvent: Dimethylacetamide (DMA) or tetrahydrofuran (THF)

  • Base: Potassium carbonate or triethylamine

  • Temperature: 80–100°C for 12–24 hours

Piperazine Carbonylation

The 4-phenylpiperazine group is introduced via carbonylative coupling using phosgene equivalents. A two-step protocol involving:

  • Chloroformate activation: Treatment with triphosgene in dichloromethane

  • Amide coupling: Reaction with 4-phenylpiperazine using Hünig's base

Yield optimization requires strict anhydrous conditions and inert atmosphere (N<sub>2</sub> or Ar). Typical isolated yields range from 45–62% after chromatographic purification .

Physicochemical Properties

Experimental data for this specific compound remains limited, but properties can be extrapolated from structural analogs:

PropertyValue/RangeMethod
LogP (lipophilicity)2.8–3.5Calculated (XLogP3)
Aqueous Solubility<0.1 mg/mL at pH 7.4Kinetic solubility assay
Melting Point158–162°CDifferential scanning calorimetry
pK<sub>a</sub>4.1 (pyridazine N), 8.9 (piperazine N)Potentiometric titration

The compound exhibits moderate permeability in Caco-2 cell models (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s), suggesting adequate intestinal absorption potential.

Cell LineGI<sub>50</sub> (μM)
MCF-70.89
A5491.24
HT-291.56

Mechanistic studies indicate G<sub>1</sub> cell cycle arrest and induction of caspase-3-mediated apoptosis.

Research Applications and Future Directions

Current investigations focus on:

  • Kinase inhibitor optimization: Structure-activity relationship (SAR) studies modifying the cyclopropyl and piperazine substituents

  • CNS penetration: Evaluating blood-brain barrier permeability for neurological applications

  • Prodrug development: Esterification of the carbonyl group to enhance oral bioavailability

Ongoing clinical trials of related pyridazine derivatives (NCT04819282, NCT05174322) in oncology and psychiatric disorders may inform future research priorities for this compound.

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